

The Discovery and History of AIM2: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Aspects of Absent in Melanoma 2 (AIM2) Protein for Researchers, Scientists, and Drug Development Professionals.

Introduction

Absent in Melanoma 2 (**AIM2**) is a critical intracellular sensor of double-stranded DNA (dsDNA) that plays a pivotal role in the innate immune system. Its discovery and subsequent characterization have unveiled a fundamental mechanism by which the host detects pathogenic infections and cellular damage, triggering a potent inflammatory response. This guide provides a comprehensive overview of the history of **AIM2**, its discovery as a dsDNA sensor, the molecular mechanisms of its function, and the key experimental methodologies used to elucidate its role in health and disease.

A Historical Overview: From Tumor Suppressor Candidate to Innate Immune Sensor

The story of **AIM2** begins not in the field of immunology, but in cancer research. In 1997, **AIM2** was first identified as a gene located in a chromosomal region frequently deleted in melanoma, leading to its initial characterization as a potential tumor suppressor.^{[1][2]} For over a decade, its precise biological function remained elusive.

The turning point in understanding **AIM2**'s role came in 2009, a landmark year in which four independent research groups published seminal papers identifying **AIM2** as a cytosolic dsDNA sensor that forms a multi-protein complex known as an inflammasome.[1][3] This discovery repositioned **AIM2** as a key player in innate immunity. These foundational studies revealed that upon binding to dsDNA, **AIM2** recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the cysteine protease pro-caspase-1, initiating a signaling cascade that leads to inflammation and a form of programmed cell death called pyroptosis.[1][3]

The AIM2 Inflammasome: A Platform for Host Defense

The **AIM2** inflammasome is a molecular machine that translates the detection of cytosolic dsDNA into a robust inflammatory response. The presence of dsDNA in the cytoplasm is a danger signal, indicating either an infection by DNA viruses or intracellular bacteria, or cellular damage leading to the release of host nuclear or mitochondrial DNA.[1]

Molecular Architecture and Domain Organization

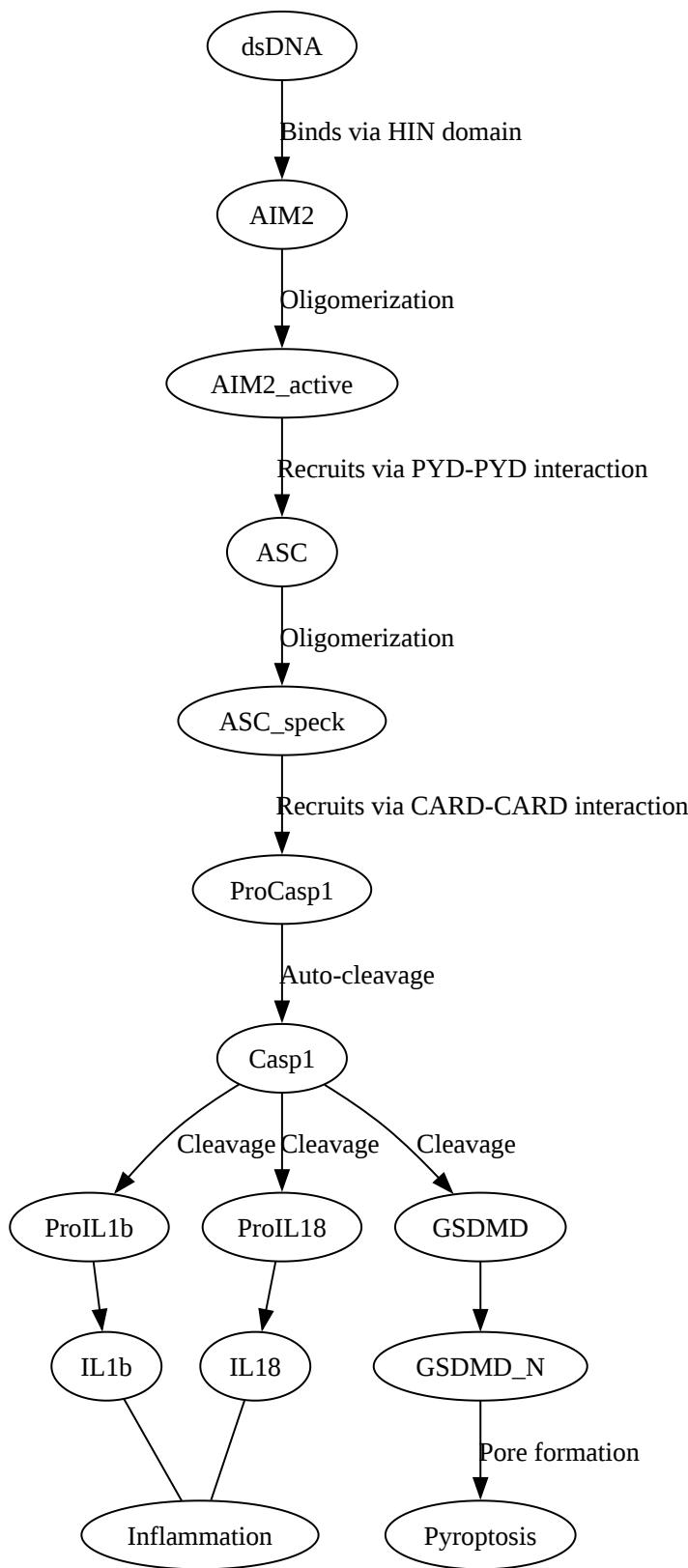
AIM2 is a member of the PYHIN (Pyrin and HIN domain-containing) family of proteins.[1] Its structure is elegantly tailored for its function as a dsDNA sensor and inflammasome scaffold. It consists of two key domains:

- A C-terminal HIN-200 (hematopoietic, interferon-inducible, nuclear localization) domain: This domain is responsible for directly binding to the sugar-phosphate backbone of dsDNA in a sequence-independent manner.[1][3]
- An N-terminal Pyrin (PYD) domain: This domain mediates homotypic protein-protein interactions, allowing **AIM2** to recruit the adaptor protein ASC, which also possesses a PYD domain.[1][3]

Mechanism of Activation and Signaling

The activation of the **AIM2** inflammasome is a multi-step process that can be summarized as follows:

- dsDNA Recognition: Cytosolic dsDNA is recognized and bound by the HIN-200 domain of **AIM2**. This binding event is thought to induce a conformational change in **AIM2**, exposing its N-terminal PYD domain.
- Oligomerization: Multiple **AIM2** molecules coat the dsDNA strand, leading to their oligomerization.^[1]
- ASC Recruitment: The exposed PYD domains of the oligomerized **AIM2** proteins recruit ASC, which also oligomerizes to form a large filamentous structure known as the ASC speck or pyroptosome.^{[1][3]}
- Caspase-1 Activation: The CARD (caspase activation and recruitment domain) of ASC recruits pro-caspase-1. The proximity of multiple pro-caspase-1 molecules within the ASC speck facilitates their auto-cleavage and activation.
- Downstream Effector Functions: Active caspase-1 has two major substrates:
 - Pro-inflammatory Cytokines: Pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) are cleaved into their mature, active forms (IL-1 β and IL-18) and secreted from the cell, promoting inflammation.
 - Gasdermin D (GSDMD): Cleavage of GSDMD by caspase-1 generates an N-terminal fragment that forms pores in the plasma membrane, leading to pyroptosis, a lytic and pro-inflammatory form of cell death.

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AIM2 Inflammasome Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data related to **AIM2** function, compiled from various studies.

Table 1: **AIM2**-dsDNA Binding Affinity

AIM2 Construct	dsDNA Length (bp)	Method	Dissociation Constant (Kd)	Reference
AIM2 HIN domain	20	Fluorescence Anisotropy	~30 nM	[4]
Full-length AIM2	72	Fluorescence Anisotropy	≤ 3 nM	[5]
AIM2 HIN domain	72	Fluorescence Anisotropy	212 ± 28 nM	[5]

Table 2: dsDNA Length Requirements for **AIM2** Activation

Parameter	Minimum Length (bp)	Optimal Length (bp)	Reference
AIM2 Inflammasome Activation	~70-80	~200	[6][7]

Table 3: **AIM2**-Dependent Cytokine Release

Cell Type	Stimulus	IL-1 β Release (pg/mL)	Reference
Mouse BMDMs (WT)	poly(dA:dT)	>1000	[8]
Mouse BMDMs (AIM2 $^{-/-}$)	poly(dA:dT)	<100	[8]
Human THP-1 cells	dsDNA	Significantly increased vs. control	[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the discovery and function of the **AIM2** inflammasome.

Co-Immunoprecipitation of AIM2 and ASC

This protocol is adapted from the methods used in the seminal 2009 papers to demonstrate the interaction between **AIM2** and ASC.[3][10]

Objective: To determine if **AIM2** physically interacts with ASC in a cellular context.

Materials:

- HEK293T cells
- Expression plasmids for tagged **AIM2** (e.g., Myc-**AIM2**) and tagged ASC (e.g., HA-ASC)
- Lipofectamine 2000 (or other suitable transfection reagent)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
- Anti-tag antibodies (e.g., anti-Myc, anti-HA)
- Protein A/G agarose beads
- SDS-PAGE gels and Western blotting reagents

Procedure:

- Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
- Co-transfect cells with expression plasmids for tagged **AIM2** and tagged ASC using Lipofectamine 2000 according to the manufacturer's instructions.
- Incubate cells for 24-48 hours post-transfection.
- Wash cells with ice-cold PBS and lyse in 1 mL of lysis buffer.

- Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new microfuge tube.
- Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.
- Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
- Add 1-2 µg of anti-HA antibody (to immunoprecipitate ASC) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
- Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Wash the beads 3-5 times with 1 mL of lysis buffer.
- After the final wash, resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.
- Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Perform Western blotting and probe with anti-Myc antibody to detect co-immunoprecipitated **AIM2**.

siRNA-Mediated Knockdown of **AIM2**

This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of **AIM2**, a crucial technique for demonstrating its necessity in dsDNA-induced inflammasome activation.[\[10\]](#)

Objective: To specifically deplete **AIM2** protein levels in macrophages to assess its role in downstream signaling.

Materials:

- Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

- **AIM2**-specific siRNA and a non-targeting control siRNA
- Lipofectamine RNAiMAX (or other suitable siRNA transfection reagent)
- Opti-MEM I Reduced Serum Medium
- Complete culture medium
- Reagents for Western blotting or qRT-PCR to validate knockdown

Procedure:

- Seed 2.5×10^5 BMDMs per well in a 6-well plate in complete medium and allow to adhere overnight.
- For each well, prepare two tubes:
 - Tube A: Dilute 50-100 pmol of **AIM2** siRNA or control siRNA in 250 μ L of Opti-MEM.
 - Tube B: Dilute 5 μ L of Lipofectamine RNAiMAX in 250 μ L of Opti-MEM.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
- Aspirate the medium from the cells and wash once with PBS.
- Add 2 mL of fresh, antibiotic-free complete medium to each well.
- Add the 500 μ L siRNA-lipid complex dropwise to each well.
- Incubate the cells for 48-72 hours at 37°C.
- After incubation, lyse the cells and perform Western blotting or qRT-PCR to confirm the knockdown of **AIM2** expression.
- The cells are now ready for downstream functional assays, such as stimulation with dsDNA.

Measurement of IL-1 β Release by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) used to quantify the secretion of mature IL-1 β , a key downstream effector of **AIM2** inflammasome activation.

Objective: To measure the amount of mature IL-1 β secreted from cells following **AIM2** inflammasome activation.

Materials:

- Supernatants from cell culture experiments (e.g., from siRNA knockdown cells stimulated with dsDNA)
- IL-1 β ELISA kit (mouse or human, as appropriate)
- 96-well ELISA plate
- Plate reader

Procedure:

- Prime macrophages (e.g., BMDMs) with 1 μ g/mL LPS for 4 hours to induce pro-IL-1 β expression.
- Transfect the primed cells with poly(dA:dT) (a synthetic dsDNA analog) using a suitable transfection reagent to activate the **AIM2** inflammasome.
- Incubate for 6-24 hours.
- Collect the cell culture supernatants and centrifuge at 300 x g for 10 minutes to remove cells and debris.
- Perform the IL-1 β ELISA on the cleared supernatants according to the manufacturer's instructions. This typically involves:
 - Coating the plate with a capture antibody.
 - Adding standards and samples.
 - Adding a detection antibody.

- Adding a substrate solution.
- Stopping the reaction and reading the absorbance at the appropriate wavelength.
- Calculate the concentration of IL-1 β in the samples based on the standard curve.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis

This colorimetric assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture supernatant, which is an indicator of plasma membrane rupture during pyroptosis.^[4]

Objective: To quantify cell lysis as a measure of pyroptosis.

Materials:

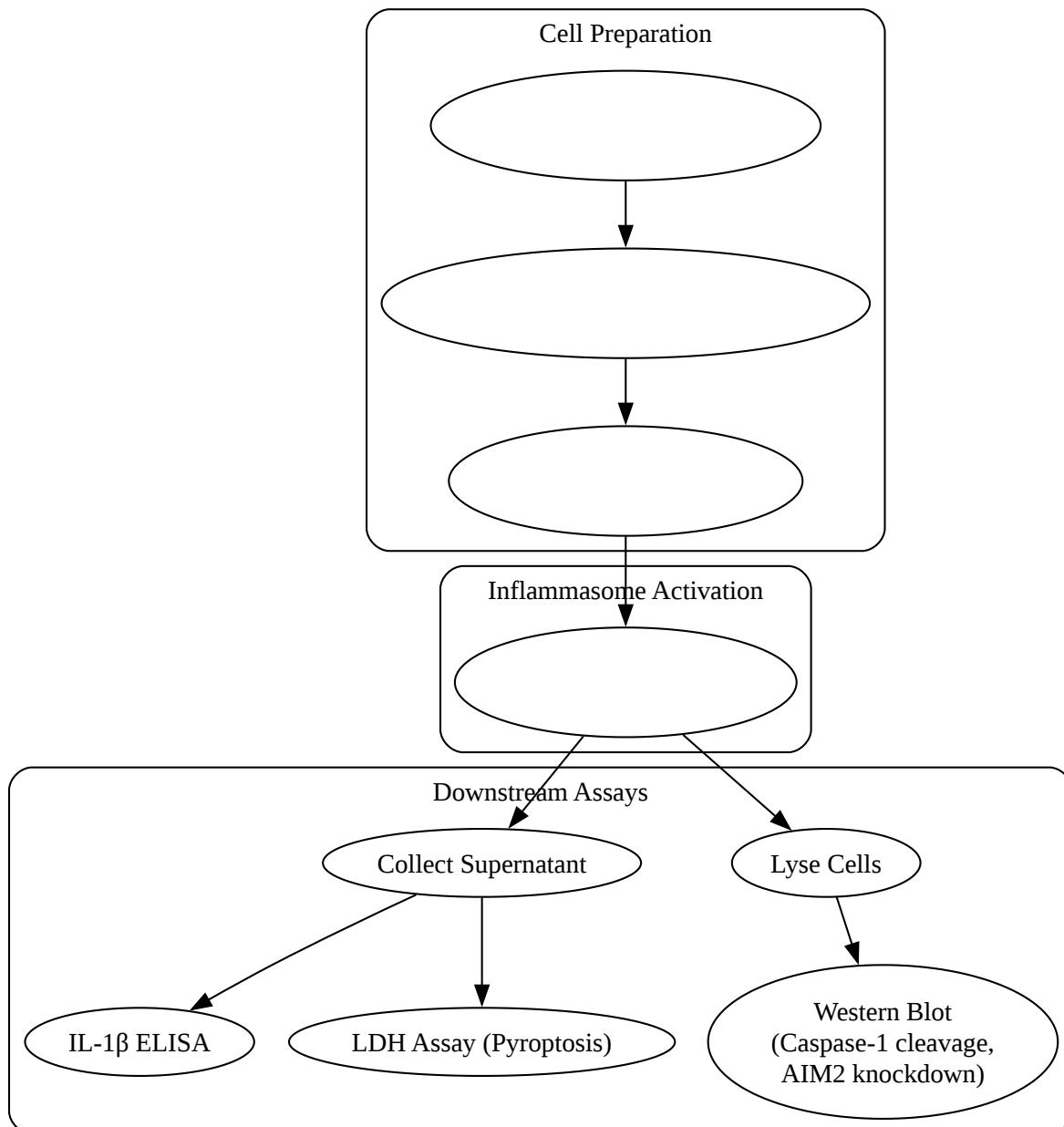
- Supernatants from cell culture experiments
- LDH cytotoxicity assay kit
- 96-well plate
- Plate reader

Procedure:

- Following inflammasome activation (as described in 4.3), centrifuge the culture plate at 500 x g for 5 minutes to pellet the cells.
- Carefully transfer 50 μ L of supernatant from each well to a new 96-well plate.
- Prepare a lysis control by adding the kit's lysis solution to untreated cells for 45 minutes before collecting the supernatant. This represents 100% LDH release.
- Prepare a background control using cell-free culture medium.
- Add 50 μ L of the LDH assay substrate to each well.
- Incubate the plate at room temperature for 30 minutes, protected from light.

- Add 50 μ L of stop solution to each well.
- Read the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cytotoxicity (LDH release) using the following formula: % Cytotoxicity = $[(\text{Sample Absorbance} - \text{Medium Background}) / (\text{Lysis Control Absorbance} - \text{Medium Background})] * 100$

Visualizing Experimental Workflows and Logical Relationships



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Experimental Workflow for Studying AIM2 Function

Conclusion

The discovery of **AIM2** as a cytosolic dsDNA sensor and inflammasome component has profoundly advanced our understanding of innate immunity. From its origins as a candidate tumor suppressor, **AIM2** has emerged as a central player in host defense against pathogens and in the inflammatory response to cellular damage. The experimental approaches detailed in this guide have been instrumental in dissecting the molecular mechanisms of **AIM2** function. For researchers and drug development professionals, a thorough understanding of the **AIM2** signaling pathway and the methodologies to study it are essential for developing novel therapeutics that target **AIM2**-driven inflammation in a range of diseases, including infectious diseases, autoimmune disorders, and cancer. The continued investigation of **AIM2** and its role in cellular homeostasis and disease holds great promise for future therapeutic interventions.

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